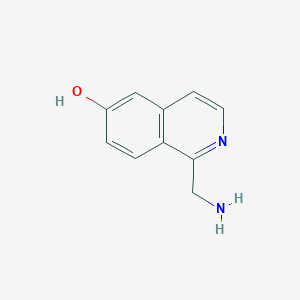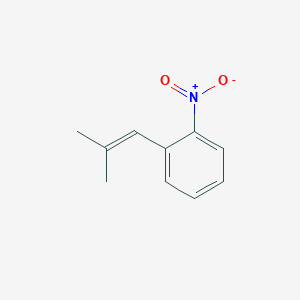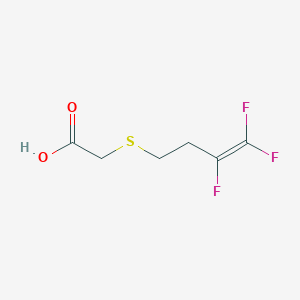
4-(3-Methylstyryl)-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylstyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of styryl-substituted aromatic amines This compound is characterized by the presence of a 3-methylstyryl group attached to an N,N-diphenylaniline core
准备方法
The synthesis of 4-(3-Methylstyryl)-N,N-diphenylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and N,N-diphenylaniline.
Synthetic Route: The key step in the synthesis is the formation of the styryl group through a condensation reaction between 3-methylbenzaldehyde and N,N-diphenylaniline. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol.
Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
化学反应分析
4-(3-Methylstyryl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Coupling Reactions: The styryl group can participate in coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
科学研究应用
4-(3-Methylstyryl)-N,N-diphenylaniline has several scientific research applications, including:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Materials Science: It is employed in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Photophysics: It is studied for its photophysical properties, such as fluorescence and phosphorescence, which are important for applications in imaging and sensing.
作用机制
The mechanism of action of 4-(3-Methylstyryl)-N,N-diphenylaniline depends on its specific application. In the context of organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
相似化合物的比较
4-(3-Methylstyryl)-N,N-diphenylaniline can be compared with other styryl-substituted aromatic amines, such as:
4-Styryl-N,N-diphenylaniline: Lacks the methyl group on the styryl moiety, which may affect its electronic properties and reactivity.
4-(4-Methylstyryl)-N,N-diphenylaniline: Has the methyl group in a different position, leading to variations in steric and electronic effects.
4-(3-Methoxystyryl)-N,N-diphenylaniline: Contains a methoxy group instead of a methyl group, which can influence its chemical behavior and applications.
属性
分子式 |
C27H23N |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
4-[(E)-2-(3-methylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23N/c1-22-9-8-10-24(21-22)16-15-23-17-19-27(20-18-23)28(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-21H,1H3/b16-15+ |
InChI 键 |
CPAYHFSCOCODTA-FOCLMDBBSA-N |
手性 SMILES |
CC1=CC(=CC=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC(=CC=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)


![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)



